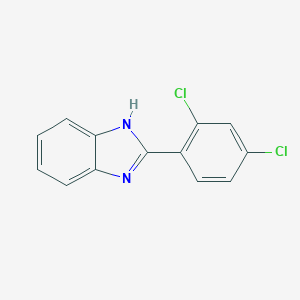

2-(2,4-dichlorophenyl)-1H-benzimidazole

描述

2-(2,4-dichlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of the 2,4-dichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the risk of side reactions.

化学反应分析

Acid-Catalyzed Condensation with DMF

A prominent method involves reacting 1,2-phenylenediamine derivatives with N,N-dimethylformamide (DMF) under acidic conditions. For 2-(2,4-dichlorophenyl)-1H-benzimidazole:

-

Reagents : 2,4-dichlorobenzaldehyde (or equivalent aldehyde), 1,2-phenylenediamine, HCl, DMF.

-

Mechanism :

-

Conditions :

BiOCl/FeOCl/SiO₂ Nanocomposites

-

Role : The Lewis acid sites on BiOCl/FeOCl activate aldehydes and imine intermediates, while SiO₂ stabilizes the catalyst .

-

Reaction :

-

2,4-Dichlorobenzaldehyde + 1,2-phenylenediamine → this compound.

-

-

Efficiency :

Nanocrystalline MgO

Comparative Analysis of Methods

| Method | Catalyst/System | Time | Yield | Conditions |

|---|---|---|---|---|

| Acid-DMF Conventional | HCl | 1–2 h | 80–85% | 100°C, reflux |

| Acid-DMF Microwave | HCl + Microwave | 2–5 min | 94–96% | 150°C, 150 W irradiation |

| BiOCl/FeOCl/SiO₂ | Nanocomposite | 15–20 min | 92–95% | 60–80°C, solvent-free |

| MgO Nanoparticles | Nanocrystalline MgO | 30–45 min | 88–92% | 80–100°C, solvent-free |

Substituent Effects

-

The electron-withdrawing 2,4-dichlorophenyl group slows condensation kinetics compared to electron-donating substituents but enhances product stability .

-

Microwave irradiation mitigates steric hindrance from the dichlorophenyl group, accelerating cyclization .

Solvent and Temperature

-

Solvent-free systems (e.g., MgO or nanocomposite catalysis) minimize side reactions and improve atom economy .

-

Microwave heating reduces energy input by 60–70% compared to conventional methods .

Functionalization and Derivatives

This compound serves as a precursor for:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form 1-alkyl derivatives .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via the imidazole nitrogen, forming antimicrobial complexes .

Stability and Reactivity

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including 2-(2,4-dichlorophenyl)-1H-benzimidazole, exhibit notable antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial and fungal strains. For instance:

- Antibacterial Properties : Compounds derived from benzimidazole have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity. For example, certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis .

- Antifungal Properties : The antifungal activity of benzimidazole derivatives has also been documented, with moderate effectiveness against Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties. Several studies have reported their effectiveness against various viruses:

- Herpes Simplex Virus : Certain benzimidazole derivatives demonstrated significant inhibition of Herpes Simplex Virus-induced cytopathic effects, with IC50 values significantly lower than standard antiviral agents .

- Enteroviruses : A series of benzimidazole derivatives were synthesized, showing potent inhibition against enteroviruses with IC50 values in the low microgram range .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Proliferation Inhibition : Research indicates that certain benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231. The antiproliferative activity was linked to structural modifications that enhance lipophilicity and membrane penetration .

- Mechanistic Insights : Molecular docking studies have provided insights into the interaction mechanisms of these compounds with cancer cell targets, suggesting pathways for further development .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzimidazole derivatives have shown promising anti-inflammatory effects:

- Cyclooxygenase Inhibition : Some studies reported that specific benzimidazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

- Analgesic Effects : Compounds derived from benzimidazole have been evaluated for analgesic activity in animal models, demonstrating efficacy comparable to standard analgesics like diclofenac .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of o-phenylenediamine with 2,4-dichlorobenzaldehyde under reflux conditions. Various synthetic strategies have been developed to enhance yield and reduce reaction times, utilizing catalysts such as nanocrystalline magnesium oxide .

Table 1: Summary of Biological Activities

Case Study Example

A recent study synthesized a series of benzimidazole derivatives to evaluate their antimicrobial properties against various pathogens. The results indicated that specific structural modifications significantly enhanced antibacterial efficacy compared to standard treatments like amikacin and chloramphenicol. This highlights the importance of chemical structure in determining biological activity .

作用机制

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

相似化合物的比较

2-(2,4-dichlorophenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

- 2-(2,4-difluorophenyl)-1H-benzimidazole

- 2-(2,4-dibromophenyl)-1H-benzimidazole

- 2-(2,4-dimethylphenyl)-1H-benzimidazole

Uniqueness

The presence of the 2,4-dichlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced stability and increased biological activity. This makes it a valuable compound for various applications in scientific research and industry.

生物活性

2-(2,4-Dichlorophenyl)-1H-benzimidazole (2-(2,4-DCP)-BIM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound by examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

2-(2,4-DCP)-BIM is a heterocyclic compound characterized by a benzimidazole core substituted with a dichlorophenyl group. Its molecular formula is C₁₃H₈Cl₂N₂. The synthesis typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under reflux conditions in a suitable solvent such as ethanol. This reaction forms the benzimidazole ring through the interaction of amine and aldehyde functional groups .

The biological activity of 2-(2,4-DCP)-BIM can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that 2-(2,4-DCP)-BIM exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these activities have been reported at approximately 8 μg/mL against Staphylococcus aureus and 64 μg/mL against Candida albicans .

- Anticancer Properties : The compound has shown potential in targeting specific cancer cell signaling pathways, exhibiting antiproliferative effects in various cancer cell lines. For instance, it demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .

- Enzyme Inhibition : Preliminary studies suggest that 2-(2,4-DCP)-BIM may inhibit certain kinases involved in various biological processes. This inhibition could lead to therapeutic applications in diseases associated with dysregulated enzyme activity .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including 2-(2,4-DCP)-BIM. The results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were compared with standard antibiotics, demonstrating superior effectiveness against resistant strains .

| Pathogen | MIC (μg/mL) | Standard (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin (16) |

| Streptococcus faecalis | 4 | Amikacin (8) |

| Candida albicans | 64 | Griseofulvin (500) |

Anticancer Activity

In vivo studies have shown that 2-(2,4-DCP)-BIM significantly suppresses tumor growth in animal models. Flow cytometry analyses indicated that this compound accelerates apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives highlights how modifications to the core structure influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of chlorine atoms enhances the lipophilicity and bioactivity of the compound.

- Positioning of Functional Groups : Variations in the positioning of substituents can lead to different pharmacological profiles.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1H-benzimidazole | Core structure similar | Basic form without substitutions |

| 5-Methyl-2-(phenyl)-1H-benzimidazole | Contains a methyl group | Exhibits different biological activities |

| 2-(3-Nitrophenyl)-1H-benzimidazole | Different nitro substitution | Potentially different interaction profiles |

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?

A1: this compound is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:

Q2: How does the crystal structure of this compound influence its properties?

A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。